molecular formula C13H16N4 B1491300 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 2097945-22-5

1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1491300
CAS RN: 2097945-22-5
M. Wt: 228.29 g/mol
InChI Key: ZXUMUIBBYWWKJB-UHFFFAOYSA-N
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Description

Pyridine derivatives are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

Fused pyridine heterocyclic ring derivatives are frequently used structures in drug research . Due to the vastness of the chemical space of fused pyridine derivatives, the most common fused pyridine derivatives, namely furopyridines, thienopyridines, pyrrolopyridines, oxazolopyridines, isoxazolopyridines, oxadiazolopyridines, imidazopyridines, pyrazolopyridines, thiazolopyridines, isothiazolopyridines, triazolopyridines, thiadiazolopyridines, tetrazolopyridines, selenazolopyridines, and dithiolopyridines, with their bioactivities were selected to cover in this chapter .


Chemical Reactions Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .


Physical And Chemical Properties Analysis

These compounds contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Scientific Research Applications

Antiviral and Anticancer Applications

Fused pyridine derivatives, including the compound , have structural similarities with DNA bases such as adenine and guanine. This similarity is a key factor in their effectiveness as antiviral and anticancer drugs .

Antibacterial and Antifungal Activities

These compounds are also found in substances with antibacterial and antifungal activities . They can be effective against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and various fungal species .

Anti-inflammatory Applications

Fused pyridine derivatives have been studied for their anti-inflammatory properties . They can contribute to the development of new anti-inflammatory drugs.

Antimalarial Activities

The compound is also found in substances with antimalarial activities . This makes it a potential candidate for the development of new antimalarial drugs.

Antihypertensive Applications

Furopyridines, a type of fused pyridine derivative, are frequently encountered in the chemical structure of compounds possessing antihypertensive bioactivities .

Antioxidant Activity

The antioxidant property of the derivatives was studied using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC 50 value was close to the IC 50 value of ascorbic acid .

Anticoagulant Activities

One of the first studies on furopyridine derivatives, a type of fused pyridine derivative, focused on anti-inflammatory, anti-aggregation, and anticoagulant activities .

Antituberculosis Applications

Fused pyridine derivatives are also found in substances with antituberculosis activities .

Mechanism of Action

The mechanism of action of these compounds is not fully understood, but it is known that the structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

Safety and Hazards

While specific safety and hazard information for “1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is not available, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds .

Future Directions

The development of more efficient methods for the synthesis of these compounds, particularly considering today’s environmental concerns combined with economic aspects, is necessary .

properties

IUPAC Name

1-ethyl-3-pyridin-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-17-12-6-8-14-9-10(12)13(16-17)11-5-3-4-7-15-11/h3-5,7,14H,2,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUMUIBBYWWKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2)C(=N1)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 3
1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 4
1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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